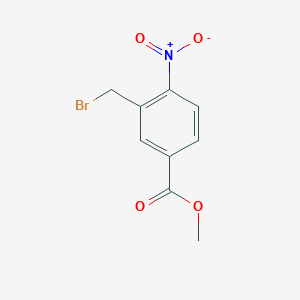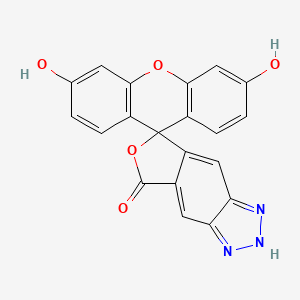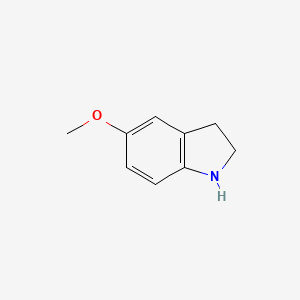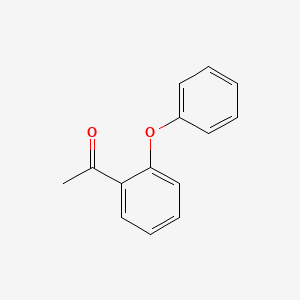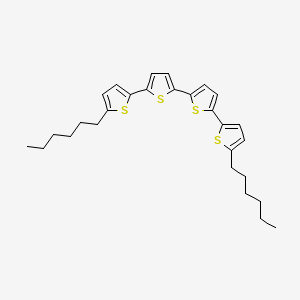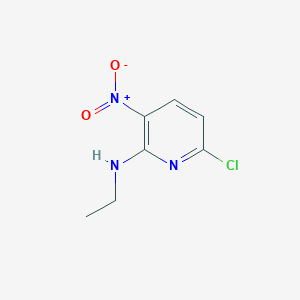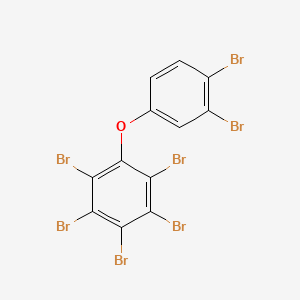
2,3,3',4,4',5,6-Heptabromodiphenyl ether
説明
2,3,3’,4,4’,5,6-Heptabromodiphenyl ether is a brominated flame retardant . It has a molecular formula of C12H3Br7O . The average mass is 722.480 Da and the monoisotopic mass is 715.446716 Da .
Molecular Structure Analysis
The molecular structure of 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether can be viewed using Java or Javascript . It consists of two phenyl rings connected by an ether linkage, with seven bromine atoms attached to the carbon atoms of the phenyl rings .Physical And Chemical Properties Analysis
2,3,3’,4,4’,5,6-Heptabromodiphenyl ether has a density of 2.6±0.1 g/cm3, a boiling point of 506.4±50.0 °C at 760 mmHg, and a flash point of 212.1±28.6 °C . It has a molar refractivity of 106.5±0.3 cm3 . The compound has 1 H bond accept科学的研究の応用
-
Flame Retardants in Consumer Products
- Application : PBDEs are added to products such as foam padding, textiles, or plastics to retard combustion . DecaBDE, a member of the PBDE family, was synthesized commercially as a highly brominated flame retardant additive to reduce the risk of fire in various consumer products .
- Methods : PBDEs are often combined with antimony trioxide to enhance the fire protection offered by the PBDEs . For example, protected polypropylene can contain 23% decaBDE and 8% antimony trioxide by weight .
- Results : PBDE production makes up about 25% of all fire retardant production . In 2000, global production was 67,000 metric tons annually with about 80% of the total being decaBDE .
-
Environmental Persistence and Health Risks
- Application : Study of the environmental persistence and potential health risks of PBDEs .
- Methods : Monitoring and analysis of PBDEs in the environment and in biological samples .
- Results : PBDEs are highly persistent in the environment and capable of bioaccumulation and food web biomagnification . They are also capable of long-distance transport .
-
Biomonitoring
- Application : PBDEs, including 2,2′,4,4′,5,5′-hexabromobiphenyl (BB-153), are monitored in the environment and in biological samples to assess human exposure and potential health risks .
- Methods : Biomonitoring involves the collection and analysis of biological samples, such as blood or breast milk, for the presence of PBDEs .
- Results : Biomonitoring studies have detected PBDEs in the general population, indicating widespread exposure .
-
Regulation and Risk Assessment
- Application : Regulatory agencies assess the risks of PBDEs to inform policies and regulations .
- Methods : Risk assessment involves the evaluation of toxicity data, exposure estimates, and other information .
- Results : The European Chemicals Agency (ECHA) and other regulatory bodies have implemented restrictions on the use of certain PBDEs due to concerns about their persistence, bioaccumulation potential, and toxicity .
-
Research on Metabolic Effects
- Application : Research on the effects of PBDEs on the expression of xenobiotic metabolizing enzymes .
- Methods : In vitro and in vivo studies to investigate changes in gene expression and enzyme activity .
- Results : PBDEs have been found to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
-
Brominated Flame Retardants
- Application : PBDEs, including 2,2′,4,4′,5,5′-hexabromobiphenyl (BB-153), are used as flame retardants in various consumer products .
- Methods : PBDEs are added to products such as foam padding, textiles, or plastics to retard combustion . They are often combined with antimony trioxide to enhance the fire protection offered by the PBDEs .
- Results : PBDE production makes up about 25% of all fire retardant production . In 2000, global production was 67,000 metric tons annually with about 80% of the total being decaBDE .
-
Environmental Pollutant
- Application : PBDEs, including 2,2′,4,4′,5,5′-hexabromobiphenyl (BB-153), are environmental pollutants that may lead to pregnancy failure .
- Methods : Monitoring and analysis of PBDEs in the environment .
- Results : PBDEs are highly persistent in the environment and capable of bioaccumulation and food web biomagnification .
特性
IUPAC Name |
1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEYHQIMJGHOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872267 | |
| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5,6-Heptabromodiphenyl ether | |
CAS RN |
189084-68-2 | |
| Record name | 2,3,3′,4,4′,5,6-Heptabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5,6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HLW0A5E2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



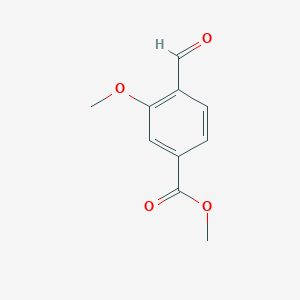
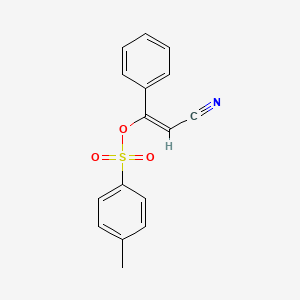
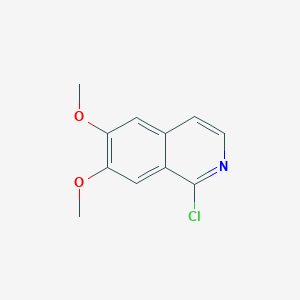
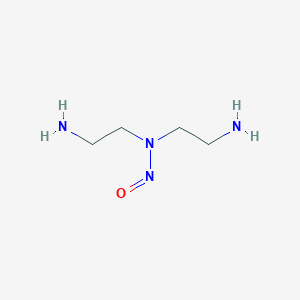
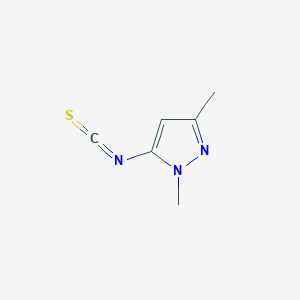
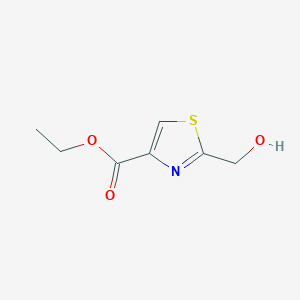
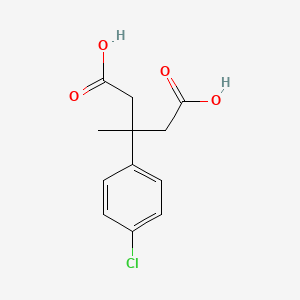
![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)
